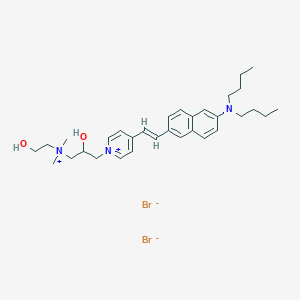

Di-4-ANEPPDHQ

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H47Br2N3O2 |

|---|---|

Molecular Weight |

665.5 g/mol |

IUPAC Name |

[3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium dibromide |

InChI |

InChI=1S/C32H47N3O2.2BrH/c1-5-7-17-34(18-8-6-2)31-14-13-29-23-28(11-12-30(29)24-31)10-9-27-15-19-33(20-16-27)25-32(37)26-35(3,4)21-22-36;;/h9-16,19-20,23-24,32,36-37H,5-8,17-18,21-22,25-26H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

CRHKZEFQMHRRPS-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

Canonical SMILES |

CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CC(C[N+](C)(C)CCO)O.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Membrane Dynamics: A Technical Guide to the Mechanism of Action of Di-4-ANEPPDHQ

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-4-ANEPPDHQ is a powerful fluorescent probe renowned for its sensitivity to the local membrane environment. This technical guide delves into the core mechanism of action of this compound, providing an in-depth understanding of its dual role as a reporter of both membrane lipid order and transmembrane potential. We will explore its photophysical properties, detail experimental protocols for its application in model and cellular systems, and provide a framework for the quantitative analysis of membrane dynamics. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their studies of membrane structure, function, and pharmacology.

Core Mechanism of Action: A Dual-Sensing Fluorophore

This compound belongs to the family of styrylpyridinium dyes and its mechanism of action is rooted in its unique photophysical properties that are exquisitely sensitive to the surrounding molecular environment. It functions as both a polarity-sensitive and an electrochromic probe.

1.1. Polarity Sensitivity: Reporting on Membrane Lipid Order

The primary application of this compound is the visualization and quantification of membrane lipid packing or "order". The dye partitions into the cell membrane and its fluorescence emission spectrum is highly dependent on the local polarity and viscosity of the lipid bilayer.

-

In liquid-ordered (Lo) phases , which are typically enriched in cholesterol and sphingolipids (often referred to as lipid rafts), the environment is more rigid and less polar. In this state, this compound exhibits a blue-shifted emission spectrum with a peak around 560 nm.[1]

-

In liquid-disordered (Ld) phases , characterized by more loosely packed acyl chains and a higher degree of hydration, the environment is more polar. Here, the dye's emission is red-shifted , with a peak around 620-650 nm.[1]

This spectral shift is attributed to the different relaxation states of the excited dye molecule within the two distinct lipid environments. The more ordered, less polar Lo phase restricts the relaxation of the excited state, leading to higher energy (bluer) emission. Conversely, the more fluid and polar Ld phase allows for greater solvent relaxation around the excited fluorophore, resulting in lower energy (redder) emission.

1.2. Electrochromism: Sensing Transmembrane Potential

This compound is also a voltage-sensitive dye. Its fluorescence excitation and emission spectra are modulated by the strength of the electric field across the membrane. This phenomenon, known as electrochromism, arises from the interaction of the electric field with the dye's permanent dipole moment, which changes upon electronic excitation.

A change in membrane potential alters the energy levels of the dye's ground and excited states, leading to a spectral shift. Depolarization of the membrane typically causes a blue shift in the excitation spectrum of ANEP dyes. By measuring the fluorescence intensity at specific wavelengths on the slopes of the excitation or emission spectra, changes in membrane potential can be detected as changes in fluorescence intensity.

Quantitative Data Presentation

The spectral properties of this compound are crucial for its application and are summarized in the tables below.

| Property | Value (in liquid-ordered phase) | Value (in liquid-disordered phase) | Reference(s) |

| Excitation Wavelength (nm) | ~488 | ~488 | [1] |

| Emission Wavelength (nm) | ~560 | ~620-650 | [1] |

| Solvent/Environment | Excitation Peak (nm) | Emission Peak (nm) | Reference(s) |

| Ethanol | 519 | 733 | |

| Multilamellar Vesicles (MLVs) | 472 | 615 | |

| Stained Primary Neurons | 479 | 570 | |

| Stained Immortalized Neurons | 476 | 585 |

Experimental Protocols

3.1. Visualization of Membrane Microdomains in Live Cells

This protocol describes the use of this compound to visualize and quantify membrane lipid order in living cells using confocal microscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Confocal microscope with 488 nm laser line and spectral or filter-based detection

Protocol:

-

Cell Preparation: Culture cells of interest on glass-bottom dishes or coverslips suitable for microscopy.

-

Staining:

-

Prepare a working solution of this compound in cell culture medium or HBSS at a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with PBS or HBSS.

-

Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C. Incubation time may need to be optimized for different cell types.

-

-

Washing: Gently wash the cells two to three times with fresh medium or buffer to remove unbound dye.

-

Imaging:

-

Mount the sample on the confocal microscope.

-

Excite the sample with a 488 nm laser.

-

Collect fluorescence emission in two channels simultaneously:

-

Green channel (Lo phase): 500-580 nm

-

Red channel (Ld phase): 620-750 nm

-

-

-

Data Analysis (Generalized Polarization):

-

The Generalized Polarization (GP) value is a ratiometric measure that quantifies membrane order. It is calculated on a pixel-by-pixel basis using the following formula: GP = (I_green - G * I_red) / (I_green + G * I_red) Where:

-

I_green is the intensity in the green channel.

-

I_red is the intensity in the red channel.

-

G is a correction factor (G-factor) that accounts for the differential transmission and detection efficiency of the microscope for the two emission channels. The G-factor is determined by imaging a solution of the dye in a solvent where it has a uniform, known emission spectrum.

-

-

3.2. Preparation of Large Unilamellar Vesicles (LUVs) for in vitro Studies

LUVs are a common model system to study the behavior of this compound in a controlled lipid environment.

Materials:

-

Lipids of choice (e.g., DOPC for Ld phase, DPPC:Cholesterol (7:3 molar ratio) for Lo phase) dissolved in chloroform.

-

This compound stock solution.

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Rotary evaporator.

Protocol:

-

Lipid Film Formation:

-

Mix the desired lipids in a round-bottom flask.

-

Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask.

-

Hydrate the lipid film for 1-2 hours at a temperature above the phase transition temperature of the lipids, with occasional vortexing. This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired polycarbonate membrane.

-

Pass the MLV suspension through the extruder 11-21 times to form LUVs of a uniform size.

-

-

Dye Labeling:

-

Add this compound to the LUV suspension to a final concentration of 1-10 µM.

-

Incubate for at least 30 minutes to allow the dye to incorporate into the lipid bilayers.

-

-

Characterization: The spectral properties of this compound in the LUVs can then be measured using a fluorometer.

3.3. Protocol for Quantifying Voltage Sensitivity

This protocol outlines a method to calibrate the voltage-dependent fluorescence changes of this compound in live cells using ionophores to clamp the membrane potential at known values.

Materials:

-

Cells stained with this compound (as per protocol 3.1).

-

A series of calibration buffers with varying KCl concentrations (e.g., 5, 10, 20, 50, 100, 150 mM KCl) and a constant total salt concentration (maintained with NaCl).

-

Valinomycin (a potassium ionophore) stock solution (e.g., 10 mM in ethanol).

-

Fluorescence microscope with a sensitive detector (e.g., PMT or sCMOS camera).

Protocol:

-

Cell Preparation and Staining: Prepare and stain cells with this compound as described in protocol 3.1.

-

Calibration:

-

Replace the imaging medium with the lowest concentration KCl calibration buffer.

-

Add valinomycin to a final concentration of 1-10 µM. This will make the cell membrane permeable to potassium ions, and the membrane potential will equilibrate to the Nernst potential for potassium.

-

Record the fluorescence intensity at a wavelength on the slope of the excitation or emission spectrum.

-

Sequentially replace the buffer with increasing concentrations of KCl, allowing the membrane potential to equilibrate at each step, and record the corresponding fluorescence intensity. The membrane potential (V_m) at each step can be calculated using the Nernst equation: V_m = (RT/zF) * ln([K+]_out / [K+]_in) Where R is the gas constant, T is the temperature in Kelvin, z is the valence of the ion (+1 for K+), F is the Faraday constant, [K+]_out is the extracellular potassium concentration (known from the buffer), and [K+]_in is the intracellular potassium concentration (can be assumed to be around 140 mM for many mammalian cells, or measured independently).

-

-

Data Analysis: Plot the change in fluorescence intensity (ΔF/F) against the calculated membrane potential to generate a calibration curve. This curve can then be used to convert fluorescence changes in subsequent experiments into quantitative measurements of membrane potential.

Mandatory Visualizations

Caption: Mechanism of this compound as a polarity-sensitive probe.

Caption: Experimental workflow for Generalized Polarization (GP) imaging.

Caption: Mechanism of this compound as a voltage-sensitive probe.

Conclusion

This compound is a versatile and powerful tool for the investigation of cell membrane properties. Its dual sensitivity to both lipid packing and transmembrane potential makes it invaluable for a wide range of applications in cell biology, neuroscience, and drug discovery. By understanding its core mechanism of action and employing the detailed protocols provided in this guide, researchers can effectively harness the capabilities of this compound to gain deeper insights into the complex and dynamic nature of cellular membranes. The ability to quantitatively assess both membrane order and electrical activity with a single probe opens up new avenues for exploring the intricate interplay between membrane structure and function in health and disease.

References

Unveiling the Photophysical intricacies of Di-4-ANEPPDHQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Di-4-ANEPPDHQ, a lipophilic styryl dye renowned for its sensitivity to the local membrane environment. This document provides a comprehensive overview of its spectral characteristics, fluorescence lifetime, and its application in probing membrane organization. Detailed experimental protocols and conceptual diagrams are included to facilitate its practical application in research and development.

Core Photophysical Properties

This compound is a voltage-sensitive dye that exhibits significant changes in its fluorescence properties in response to alterations in the surrounding electric field and membrane polarity. Its utility extends beyond neurobiology to the study of lipid rafts and membrane domains due to its pronounced solvatochromism.

Spectral Properties

The absorption and emission spectra of this compound are highly dependent on the solvent polarity and the lipid environment. In more ordered membrane domains, such as liquid-ordered (Lo) phases, the emission spectrum is blue-shifted compared to its emission in more fluid, liquid-disordered (Ld) phases. This spectral shift is the basis for its use in visualizing and quantifying membrane order.

Table 1: Spectral Properties of this compound in Various Environments

| Environment | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Ethanol | 519[1] | 733[1] | 214 |

| Multilamellar Lipid Vesicles (MLVs) | 472[1] | 615[1] | 143 |

| Primary Rat Hippocampal Neurons | 479[2] | 570 | 91 |

| Immortalized Mouse Hypothalamic Neurons (GT1-7) | 476 | 585 | 109 |

| Liquid-Ordered (Lo) Phase | ~488 | ~560-570 | ~72-82 |

| Liquid-Disordered (Ld) Phase | ~488 | ~620-650 | ~132-162 |

Fluorescence Lifetime

The fluorescence lifetime of this compound is also sensitive to the membrane phase. A significant increase in fluorescence lifetime is observed in more ordered membrane environments. This property can be exploited using fluorescence lifetime imaging microscopy (FLIM) to obtain high-contrast images of membrane domains. A study reported a 1700 ps (1.7 ns) lifetime shift between liquid-disordered and liquid-ordered phases.

Table 2: Fluorescence Lifetime of this compound in Different Membrane Phases

| Membrane Phase | Fluorescence Lifetime (τ, ns) |

| Liquid-Disordered (Ld) | ~1.85 |

| Liquid-Ordered (Lo) | ~3.55 |

Quantum Yield

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a comparative method, referencing a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with this compound.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the standard and the sample.

-

Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F(x)_) can be calculated using the following equation:

Φ_F(x)_ = Φ_F(st)_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²)

where Φ_F(st)_ is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Protocol:

-

Sample Preparation: Prepare samples of this compound in the desired environment (e.g., liposomes of varying composition).

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a 470 nm pulsed diode laser) and a sensitive detector (e.g., a photomultiplier tube).

-

Data Acquisition: Record the fluorescence emission decays at a series of wavelengths spanning the steady-state emission spectrum.

-

Data Analysis: Fit the fluorescence decay data to a multi-exponential function using deconvolution software to account for the instrument response function. This analysis will yield the fluorescence lifetime components and their relative amplitudes.

Generalized Polarization (GP) Imaging

GP imaging is a ratiometric method used to quantify membrane order based on the spectral shift of this compound.

Protocol:

-

Cell/Liposome Staining: Incubate cells or liposomes with this compound (typically 1-5 µM) for a suitable duration (e.g., 5-30 minutes).

-

Image Acquisition: Acquire fluorescence images using a confocal or widefield microscope equipped with two emission channels that correspond to the emission maxima in the ordered and disordered phases (e.g., Channel 1: 500-580 nm for Lo phase, and Channel 2: 620-750 nm for Ld phase), with excitation at around 488 nm.

-

GP Calculation: The GP value for each pixel is calculated using the following formula:

GP = (I_Lo_ - I_Ld_) / (I_Lo_ + I_Ld_)

where I_Lo_ and I_Ld_ are the fluorescence intensities in the channels corresponding to the liquid-ordered and liquid-disordered phases, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).

Visualizations

Experimental workflow for studying membrane properties using this compound.

Principle of this compound's solvatochromic response in lipid membranes.

References

- 1. Using Time-Resolved Fluorescence Anisotropy of this compound and F2N12S to Analyze Lipid Packing Dynamics in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Di-4-ANEPPDHQ for Membrane Lipid Order Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-4-ANEPPDHQ is a fluorescent, styryl dye that has emerged as a powerful tool for the investigation of membrane lipid order in living cells and model membrane systems.[1][2][3] As a polarity-sensitive probe, its fluorescence emission spectrum shifts in response to the local lipid environment, enabling the visualization and quantification of membrane microdomains, such as lipid rafts.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, quantitative data for practical application, and its use in the context of cellular signaling.

Core Principles: Mechanism of Action

This compound partitions into cellular membranes and its fluorescence emission is sensitive to the packing of lipid acyl chains. In more tightly packed, ordered lipid environments (liquid-ordered, Lo phase), such as those found in lipid rafts, the dye exhibits a blue-shifted emission spectrum. Conversely, in more loosely packed, disordered lipid environments (liquid-disordered, Ld phase), its emission is red-shifted. This spectral shift is the basis for ratiometric imaging and the calculation of the Generalized Polarization (GP) index, which provides a quantitative measure of membrane lipid order.

The excitation wavelength for this compound is typically 488 nm. In the liquid-ordered phase, the emission peak is around 560 nm, while in the liquid-disordered phase, it shifts to approximately 620-630 nm.

Quantitative Data for Experimental Design

For accurate experimental design and data interpretation, the following spectral properties and comparative data with the commonly used probe Laurdan are crucial.

| Parameter | This compound | Laurdan | Reference |

| Excitation Wavelength | 488 nm | 385 nm | |

| Emission Peak (Lo Phase) | ~560 nm | ~440 nm | |

| Emission Peak (Ld Phase) | ~610-630 nm | ~490 nm | |

| Sensitivity to Temperature | Low | High | |

| Sensitivity to Cholesterol | High | Moderate |

| Model System | Lipid Composition | Temperature (°C) | GP Value (this compound) | GP Value (Laurdan) | Reference |

| LUVs | POPC | 23 | -0.115 | -0.125 | |

| LUVs | POPC | 37 | -0.132 | -0.231 | |

| LUVs | POPC/Chol (9:1) | 23 | 0.072 | 0.026 | |

| LUVs | POPC/Chol (9:1) | 37 | 0.043 | -0.106 |

Experimental Protocols

I. Staining of Live Cells for Lipid Order Imaging

This protocol is adapted for adherent mammalian cells.

Materials:

-

This compound (stock solution, e.g., 5 mM in DMSO)

-

Live cell imaging solution (e.g., HBSS or phenol red-free medium)

-

Confocal microscope with a 488 nm laser line and spectral detection capabilities

Procedure:

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in a live cell imaging solution. A final concentration of 1-5 µM is generally recommended.

-

Cell Staining:

-

Wash the cells once with the live cell imaging solution.

-

Add the this compound working solution to the cells.

-

Incubate at room temperature for 5-30 minutes. Shorter incubation times (5-10 minutes) primarily label the plasma membrane, while longer incubations can lead to the visualization of endosomes.

-

-

Washing: After incubation, wash the cells twice with the live cell imaging solution to remove excess dye.

-

Imaging:

-

Immediately image the cells on a confocal microscope.

-

Excite the sample using a 488 nm laser.

-

Collect fluorescence emission in two channels simultaneously:

-

Channel 1 (ordered phase): 500-580 nm

-

Channel 2 (disordered phase): 620-750 nm

-

-

II. Preparation of Model Membranes (LUVs)

Materials:

-

Lipids (e.g., POPC, DPPC, Cholesterol) in chloroform

-

Hydration buffer (e.g., HEPES buffer: 10 mM HEPES, 150 mM NaCl, pH 7.0)

-

This compound

-

Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, mix the desired lipids in chloroform.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the dried lipid film.

-

Hydrate for 30 minutes at a temperature above the phase transition temperature of the lipids.

-

Vortex the suspension to form multilamellar vesicles.

-

-

Extrusion:

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Extrude the vesicle suspension through the membrane at least 11 times to form large unilamellar vesicles (LUVs).

-

-

Dye Incorporation:

-

Add this compound to the LUV suspension to a final probe-to-lipid molar ratio of 1:100.

-

Incubate for at least 15 minutes before measurement.

-

III. Generalized Polarization (GP) Calculation and Image Analysis

The GP value is calculated on a pixel-by-pixel basis from the two acquired fluorescence intensity images.

Formula: GP = (Iordered - G * Idisordered) / (Iordered + G * Idisordered)

Where:

-

Iordered is the intensity in the ordered channel (e.g., 500-580 nm).

-

Idisordered is the intensity in the disordered channel (e.g., 620-750 nm).

-

G is a correction factor that accounts for the different sensitivities of the detection system at the two emission wavelengths. The G factor should be determined for your specific microscope setup using a solution of the dye in a solvent where the GP value is known to be zero.

ImageJ/Fiji for GP Analysis: ImageJ macros are available to automate the calculation of GP images. The general steps are:

-

Open the two-channel image stack in ImageJ/Fiji.

-

Run the GP calculation macro, which will prompt for the G factor.

-

The output will be a pseudo-colored GP image, where different colors represent different levels of membrane lipid order.

Visualizations

Experimental Workflow for Live Cell Imaging

Caption: Workflow for this compound staining and GP imaging in live cells.

T-Cell Receptor Signaling and Lipid Raft Dynamics

Caption: T-Cell Receptor signaling is initiated in lipid rafts.

Application in Drug Development and Research

The ability of this compound to quantify membrane lipid order makes it a valuable tool in several research areas:

-

Drug-Membrane Interactions: Assessing how therapeutic compounds alter the physical properties of the plasma membrane.

-

Signal Transduction: Investigating the role of lipid rafts in receptor clustering and downstream signaling, as depicted in the T-cell receptor signaling pathway above.

-

Disease Pathology: Studying alterations in membrane organization in diseases such as cancer and neurodegenerative disorders.

-

Cellular Processes: Elucidating the role of membrane order in processes like endocytosis, exocytosis, and cell migration.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Signal/No Staining | Insufficient dye concentration or incubation time. | Increase this compound concentration (up to 10 µM) or incubation time. Ensure the stock solution is not degraded (store protected from light). |

| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number and duration of washing steps after staining. |

| Rapid Internalization of the Probe | The probe is being actively endocytosed. | Reduce incubation time. Perform experiments at a lower temperature (e.g., on ice) to slow down endocytosis. |

| Phototoxicity or Photobleaching | Excessive laser power or exposure time. | Reduce laser power and/or decrease the image acquisition time. Use a more sensitive detector if available. |

| Inaccurate GP Values | Incorrect G factor. Spectral bleed-through. | Carefully determine the G factor for your specific microscope setup. Ensure appropriate emission filters are used to minimize bleed-through between channels. |

Conclusion

This compound is a versatile and sensitive fluorescent probe for the quantitative analysis of membrane lipid order. Its straightforward application with standard confocal microscopy makes it accessible for a wide range of biological research and drug discovery applications. By providing detailed insights into the organization and dynamics of cellular membranes, this compound contributes to a deeper understanding of fundamental cellular processes and their alteration in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Ratiometric Fluorescence Live Imaging Analysis of Membrane Lipid Order in Arabidopsis Mitotic Cells Using a Lipid Order-Sensitive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

Di-4-ANEPPDHQ: A Technical Guide to a Versatile Membrane Probe in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-4-ANEPPDHQ is a powerful fluorescent dye extensively utilized in cell biology to investigate the intricate structure and dynamic properties of cellular membranes. As a member of the aminonaphthylethenylpyridinium (ANEP) family of dyes, it exhibits sensitivity to both the local membrane potential and the polarity of its lipid environment.[1][2] This dual sensitivity makes it a versatile tool for a range of applications, from visualizing membrane microdomains, such as lipid rafts, to real-time monitoring of neuronal action potentials.[3][4] This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of this compound.

Core Principles and Mechanism of Action

This compound is a lipophilic, cationic styryl dye that inserts into the outer leaflet of the plasma membrane.[4] Its fluorescence properties are highly dependent on its molecular environment. The core principle behind its utility lies in a phenomenon known as solvatochromism, where the dye's emission spectrum shifts in response to changes in the polarity of the surrounding solvent or, in this case, the lipid bilayer.

In the context of cell membranes, this compound partitions between different lipid phases. It exhibits distinct emission spectra in liquid-ordered (Lo) phases, which are characteristic of cholesterol- and sphingolipid-rich microdomains (lipid rafts), and in more fluid liquid-disordered (Ld) phases. This spectral shift is the basis for ratiometric imaging techniques used to quantify membrane lipid order.

Additionally, this compound is an electrochromic dye, meaning its fluorescence emission is sensitive to changes in the transmembrane electrical potential. This property allows for the optical mapping of electrical activity in excitable cells like neurons and cardiomyocytes.

Key Applications in Cell Biology

-

Visualization and Quantification of Membrane Lipid Order: By exploiting its sensitivity to lipid packing, this compound is used to image and quantify the degree of order in cellular membranes. This is particularly valuable for studying the formation, dynamics, and function of lipid rafts, which are implicated in various cellular processes, including signal transduction and membrane trafficking.

-

Optical Mapping of Membrane Potential: As a voltage-sensitive dye, this compound allows for the real-time monitoring of changes in membrane potential with high spatiotemporal resolution. This has made it a crucial tool in cardiac electrophysiology for studying action potential propagation and arrhythmias, as well as in neuroscience for imaging neuronal firing.

-

Investigating Membrane-Drug Interactions: The sensitivity of this compound to the membrane environment makes it a useful tool for studying how drugs and other bioactive molecules interact with and modify the properties of cellular membranes.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on published data.

| Property | Value | Reference(s) |

| Molecular Weight | 665.54 g/mol | |

| Excitation Wavelength | ~488 nm | |

| Emission Wavelengths | Liquid-ordered phase: ~560 nm Liquid-disordered phase: ~610-650 nm | |

| Fluorescence Lifetime | Liquid-ordered phase: ~3.55 ns Liquid-disordered phase: ~1.85 ns Note: A 1700 ps lifetime shift offers greater contrast than the spectral shift. |

| Environment | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| Ethanol | 519 | 733 | |

| Multilamellar Lipid Vesicles (MLVs) | 472 | 615 | |

| Dioleoylphosphatidylcholine (DOPC) Bilayers | 468 | 635 | |

| Stained Primary Rat Hippocampal Neurons | 479 | 570 | |

| Stained Immortalized Mouse Hypothalamic Neurons (GT1-7) | 476 | 585 |

Experimental Protocols

General Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 1-10 mM). Store protected from light at -20°C.

-

Prepare a working solution by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., HBSS) to the final desired concentration (typically 1-5 µM).

-

-

Cell Preparation:

-

Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Wash the cells once with a pre-warmed, serum-free medium or buffer.

-

-

Staining:

-

Add the this compound working solution to the cells and incubate for 1-30 minutes at room temperature or 37°C, protected from light. Incubation time may vary depending on the cell type and whether labeling of endosomes is desired (longer incubation times).

-

-

Washing:

-

Gently wash the cells two to three times with a pre-warmed imaging medium to remove excess dye.

-

-

Imaging:

-

Image the cells immediately using a suitable fluorescence microscope (e.g., confocal or two-photon).

-

Ratiometric Imaging of Membrane Lipid Order

-

Microscope Setup:

-

Excite the stained cells with a 488 nm laser.

-

Simultaneously collect fluorescence emission in two channels:

-

Channel 1 (Liquid-ordered): 500-580 nm

-

Channel 2 (Liquid-disordered): 620-750 nm

-

-

-

Image Acquisition:

-

Acquire images in both channels.

-

-

Data Analysis (Generalized Polarization - GP):

-

The GP value is calculated on a pixel-by-pixel basis using the following formula: GP = (I560 - I650) / (I560 + I650) where I560 and I650 are the fluorescence intensities in the liquid-ordered and liquid-disordered channels, respectively.

-

GP images can be generated using software like ImageJ, where higher GP values correspond to a more ordered membrane environment.

-

Visualizations

Caption: Experimental workflow for membrane order analysis using this compound.

Caption: Mechanism of this compound fluorescence shift in different lipid environments.

Considerations and Limitations

-

Comparison with Laurdan: While both this compound and Laurdan are used to measure lipid order, they report on different properties of the membrane. This compound is more sensitive to cholesterol content, while Laurdan is more sensitive to temperature-induced changes in fluidity. The choice of dye should be guided by the specific research question.

-

Toxicity: this compound is generally considered to have low cytotoxicity, making it suitable for live-cell imaging. However, as with any fluorescent probe, it is advisable to use the lowest effective concentration and minimize light exposure to reduce phototoxicity.

-

Internalization: this compound can be internalized by cells over time, which may lead to labeling of intracellular membranes. This can be a consideration for long-term imaging experiments focused solely on the plasma membrane.

-

Dual Sensitivity: The dual sensitivity to both voltage and lipid packing can be a confounding factor in some experiments. Careful experimental design and controls are necessary to deconvolve these two effects when both are expected to change.

Conclusion

This compound is a versatile and valuable tool in the cell biologist's arsenal for probing the complex and dynamic nature of cellular membranes. Its ability to report on both lipid order and membrane potential provides a unique window into a variety of cellular processes. By understanding its principles of operation and employing appropriate methodologies, researchers can leverage this compound to gain significant insights into membrane structure, function, and regulation.

References

- 1. This compound | Voltage-sensitive dye | TargetMol [targetmol.com]

- 2. Optica Publishing Group [opg.optica.org]

- 3. This compound, a fluorescent probe for the visualisation of membrane microdomains in living Arabidopsis thaliana cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]

Di-4-ANEPPDHQ: A Technical Guide to a Dual-Function Voltage and Lipid Order Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-4-ANEPPDHQ is a versatile fluorescent probe belonging to the amino-naphthyl ethenyl-pyridinium (ANEP) family of dyes. It has garnered significant attention in cellular biology and neuroscience due to its dual capability to report on both rapid changes in membrane potential and the local lipid environment of the plasma membrane. This technical guide provides an in-depth overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its application in research and drug development.

Core Principles and Mechanism of Action

This compound's functionality stems from its unique molecular structure, which allows it to partition into the outer leaflet of the plasma membrane. Its utility as a probe for two distinct cellular phenomena is based on two different photophysical principles: electrochromism for voltage sensing and solvatochromism for lipid order sensing.

Voltage Sensing: An Electrochromic Shift

As a member of the ANEP family of "fast-response" probes, this compound detects changes in membrane potential via an electrochromic mechanism .[1] This process involves a direct interaction between the dye's chromophore and the electric field across the membrane.[2] A change in the transmembrane potential alters the electronic ground and excited states of the dye molecule, leading to a shift in its fluorescence excitation and emission spectra.[2] This spectral shift is extremely rapid, occurring on a sub-millisecond timescale, which enables the monitoring of neuronal action potentials and other fast electrical events in cells.[3] Specifically, depolarization of the membrane typically causes a hypsochromic (blue) shift in the emission spectrum, while hyperpolarization results in a bathochromic (red) shift.

Lipid Order Sensing: A Solvatochromic Response

This compound is also sensitive to the polarity and packing of lipids in its immediate environment, a property known as solvatochromism. The dye exhibits a notable shift in its fluorescence emission spectrum depending on the lipid phase. In more fluid and disordered lipid environments (liquid-disordered, Ld), the dye's emission is red-shifted. Conversely, in more tightly packed and ordered lipid domains (liquid-ordered, Lo), such as lipid rafts, the emission is blue-shifted by approximately 60 nm.[4] This spectral change allows for the quantitative measurement of membrane lipid order.

Quantitative Data

The following tables summarize the key quantitative properties of this compound based on published literature.

Table 1: Spectral Properties of this compound

| Property | Value | Conditions |

| Excitation Maximum | ~470-488 nm | Dependent on environment; 488 nm is a common laser line used. |

| 476 nm | Bound to immortalized mouse hypothalamic neurons (GT1-7). | |

| 479 nm | Bound to primary rat hippocampal neurons. | |

| Emission Maximum (Lipid Order) | ~560 nm | In liquid-ordered (Lo) lipid phases. |

| ~620-650 nm | In liquid-disordered (Ld) lipid phases. | |

| Emission Maximum (Neurons) | 570 nm | In primary rat hippocampal neurons. |

| 585 nm | In immortalized mouse hypothalamic neurons (GT1-7). | |

| Stokes Shift | ~60 nm | Shift between Lo and Ld phases. |

| Fluorescence Lifetime | ~1.85 ns | In liquid-disordered phases. |

| ~3.55 ns | In liquid-ordered phases. |

Table 2: Performance Characteristics as a Voltage-Sensitive Probe

| Parameter | Value/Characteristic | Notes |

| Voltage Sensitivity | Comparable to Di-4-ANEPPS (~10% ΔF/F per 100 mV). | The shared napthylstyryl-pyridinium chromophore suggests a similar sensitivity to other ANEP dyes. |

| Temporal Resolution | Sub-millisecond. | Capable of detecting fast action potentials. |

| Internalization Rate | Low. | Lower than other dyes like RH795, making it suitable for longer-term experiments. |

| Phototoxicity | Less phototoxic than Di-8-ANEPPS. | The DHQ headgroup contributes to its reduced phototoxicity. |

| Signal-to-Noise Ratio | Good. | Di-3-ANEPPDHQ and this compound are noted for good signal-to-noise ratios in neural network analysis. |

Experimental Protocols

Protocol 1: General Staining of Cultured Cells

This protocol is a general guideline for staining cultured cells with this compound for either voltage or lipid order imaging.

-

Prepare Staining Solution:

-

Prepare a stock solution of this compound in an inorganic solvent like DMSO (e.g., 1.5 mM).

-

Dilute the stock solution in a suitable buffer, such as Hank's Buffered Salt Solution (HBSS) without phenol red, to a final working concentration of 1-5 µM.

-

-

Cell Preparation:

-

Culture cells on coverslips or in imaging-compatible plates.

-

Wash the cells with the same buffer used for the staining solution.

-

-

Staining:

-

Incubate the cells with the this compound staining solution for 5-20 minutes at room temperature or 37°C.

-

Protect the cells from light during incubation.

-

-

Washing:

-

Gently wash the cells twice with the buffer to remove excess dye.

-

-

Imaging:

-

Proceed immediately to imaging on a fluorescence microscope.

-

Protocol 2: Ratiometric Imaging of Membrane Lipid Order

This method allows for the quantitative assessment of lipid packing by calculating the Generalized Polarization (GP) value.

-

Stain Cells: Follow Protocol 1 for cell staining.

-

Microscopy Setup:

-

Use a confocal or widefield fluorescence microscope.

-

Excite the sample at 488 nm.

-

Simultaneously collect fluorescence emission in two channels:

-

Green channel (ordered phase): 500-580 nm.

-

Red channel (disordered phase): 620-750 nm.

-

-

-

Image Acquisition:

-

Acquire images in both channels. It is crucial to use the same acquisition settings for all experimental conditions.

-

-

Data Analysis (GP Calculation):

-

The GP value is calculated on a pixel-by-pixel basis using the following formula: GP = (I_ordered - I_disordered) / (I_ordered + I_disordered) Where I_ordered is the intensity in the green channel and I_disordered is the intensity in the red channel.

-

GP values range from +1 (highly ordered) to -1 (highly disordered).

-

GP images can be pseudo-colored to visually represent the lipid order across the cell membrane.

-

Protocol 3: Ratiometric Imaging of Membrane Potential

This protocol is adapted from methods used for other ANEP dyes and is applicable to this compound for monitoring changes in membrane potential.

-

Stain Cells: Follow Protocol 1 for staining excitable cells (e.g., neurons, cardiomyocytes).

-

Microscopy Setup:

-

Use a high-speed fluorescence imaging system.

-

Excite the sample at ~470-488 nm.

-

Collect emission simultaneously in two wavelength bands on either side of the isosbestic point. For example:

-

Channel 1: 510-560 nm

-

Channel 2: 590-650 nm

-

-

The ratio of the fluorescence intensities from these two channels (Ratio = F_channel1 / F_channel2) will change with membrane potential, while being less sensitive to artifacts like bleaching or motion.

-

-

Image Acquisition and Stimulation:

-

Acquire a baseline fluorescence ratio.

-

Stimulate the cells to induce a change in membrane potential (e.g., electrical stimulation for neurons, application of a depolarizing agent like KCl).

-

Record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the change in the fluorescence ratio (ΔR/R) to quantify the change in membrane potential.

-

Applications in Research and Drug Development

-

Neuroscience: this compound is used to monitor action potentials and synaptic activity in individual neurons and across neural networks. Its fast response time is critical for these applications.

-

Cardiology: The probe can be used to study action potential propagation in cardiomyocytes and to screen for drugs that affect cardiac electrophysiology.

-

Drug Discovery: this compound is a valuable tool in high-throughput screening (HTS) assays for compounds that modulate ion channel activity. Changes in membrane potential upon channel activation or inhibition can be readily detected.

-

Lipid Raft Research: Its sensitivity to lipid order makes it an excellent probe for studying the structure and function of cholesterol-enriched membrane microdomains (lipid rafts) and how they are affected by various stimuli or drugs.

Visualizations

Caption: Workflow for ratiometric imaging of membrane lipid order.

Caption: Workflow for ratiometric imaging of membrane potential.

Caption: this compound detecting signaling-induced membrane changes.

References

- 1. VSD Classics | Explore Classic Dyes — Potentiometric Probes [potentiometricprobes.com]

- 2. Laurdan and this compound probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optica Publishing Group [opg.optica.org]

- 4. Ratiometric Voltage Imaging FAQ — Potentiometric Probes [potentiometricprobes.com]

Unveiling Membrane Dynamics: A Technical Guide to Di-4-ANEPPDHQ Spectral Shifting in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

The fluorescent probe Di-4-ANEPPDHQ has emerged as a powerful tool for investigating the intricate organization and dynamics of lipid bilayers. Its sensitivity to the local membrane environment, particularly lipid packing and cholesterol content, results in a distinct spectral shift, offering a window into the biophysical properties of cell membranes and model systems. This in-depth technical guide explores the core principles of this compound's spectral behavior, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and drug development.

The Core Mechanism: Solvatochromism and Lipid Packing

This compound is a polarity-sensitive membrane probe.[1] Its fluorescence emission spectrum is highly dependent on the surrounding lipid environment.[2] The underlying mechanism for its spectral shift is primarily attributed to solvatochromism, where the dye's electronic distribution in the excited state is influenced by the polarity and rigidity of its surroundings.

In lipid bilayers, this compound partitions into both liquid-ordered (Lo) and liquid-disordered (Ld) phases.[2][3] These phases are characterized by different degrees of lipid packing and hydration:

-

Liquid-ordered (Lo) phase: Typically enriched in saturated lipids and cholesterol, this phase is characterized by tightly packed acyl chains and a lower degree of water penetration. In this more ordered and less polar environment, this compound exhibits a blue-shifted emission spectrum .[4]

-

Liquid-disordered (Ld) phase: Predominantly composed of unsaturated lipids, this phase has more loosely packed acyl chains and greater water accessibility. In this less ordered and more polar environment, the dye's emission is red-shifted .

This spectral shift allows for the ratiometric imaging and quantification of lipid domains within membranes. The difference in emission intensity at two distinct wavelengths is used to calculate the Generalized Polarization (GP) value, a quantitative measure of membrane order.

Quantitative Analysis of this compound Spectral Properties

The spectral characteristics of this compound have been quantified in various model membrane systems. The following table summarizes key quantitative data, providing a reference for experimental design and data interpretation.

| Parameter | Liquid-Ordered (Lo) Phase | Liquid-Disordered (Ld) Phase | Reference |

| Emission Maximum | ~560-570 nm | ~610-630 nm | |

| Fluorescence Lifetime | ~3.55 ns | ~1.85 ns | |

| Spectral Shift | - | ~60 nm (blue-shift in Lo vs. Ld) | |

| Excitation Wavelength | 488 nm | 488 nm |

Generalized Polarization (GP) Values:

The GP value provides a ratiometric measure of membrane lipid packing. It is calculated from the fluorescence intensities at two emission wavelengths, typically corresponding to the peaks in the Lo and Ld phases.

The formula for this compound GP is:

GP = (I500-580 - I620-750) / (I500-580 + I620-750)

| Lipid Composition | Temperature (°C) | GP Value | Reference |

| POPC | 23 | -0.122 | |

| POPC/Cholesterol (10%) | 23 | 0.065 | |

| POPC | 37 | -0.141 | |

| POPC/Cholesterol (10%) | 37 | 0.020 |

Note: Higher GP values correspond to a more ordered membrane environment.

Key Experimental Protocols

Accurate and reproducible results with this compound rely on meticulous experimental procedures. Below are detailed methodologies for key experiments.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are a common model system for studying the properties of lipid bilayers.

Materials:

-

Lipids (e.g., DOPC for Ld phase, DPPC/Cholesterol mix for Lo phase) in chloroform.

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

-

This compound stock solution.

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).

-

Nitrogen gas stream.

-

Vacuum desiccator.

-

Water bath or heat block.

Procedure:

-

Lipid Film Formation: In a round-bottom flask, mix the desired lipids in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.

-

Drying: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydration: Add the hydration buffer to the dried lipid film. The final lipid concentration is typically 1-2.5 mg/mL. Hydrate the film for at least 30 minutes at a temperature above the phase transition temperature of the lipids.

-

Extrusion: To create unilamellar vesicles of a defined size, subject the lipid suspension to multiple passes (typically 11-21) through a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Dye Staining: Add the this compound stock solution to the LUV suspension to achieve the desired final concentration (e.g., 1-10 µM). Incubate for at least 30 minutes to allow the dye to incorporate into the lipid bilayers.

Fluorescence Spectroscopy Measurements

Equipment:

-

Fluorometer with excitation and emission monochromators.

-

Cuvette holder with temperature control.

Procedure:

-

Sample Preparation: Place the this compound-labeled LUV suspension in a quartz cuvette.

-

Instrument Settings:

-

Set the excitation wavelength to 488 nm.

-

Set the emission scan range from 500 nm to 750 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Data Acquisition: Record the fluorescence emission spectrum at the desired temperature.

-

Data Analysis:

-

Identify the emission maxima for different lipid compositions.

-

Calculate the Generalized Polarization (GP) value using the intensities at the appropriate wavelengths.

-

Confocal Microscopy of Giant Unilamellar Vesicles (GUVs)

GUVs are large enough to be visualized by light microscopy and are excellent for observing phase separation.

Procedure:

-

GUV Formation: Prepare GUVs using methods such as electroformation or gentle hydration.

-

Staining: Add this compound solution (e.g., 10 µM) to the GUV suspension and incubate.

-

Imaging:

-

Use a confocal microscope equipped with a 488 nm laser for excitation.

-

Set up two detection channels to collect the fluorescence emission in the ranges corresponding to the Lo and Ld phases (e.g., Channel 1: 500-580 nm; Channel 2: 620-750 nm).

-

-

Image Analysis:

-

Generate a ratiometric image by dividing the intensity of the "Lo" channel by the sum of the intensities of both channels to visualize the GP values across the vesicle membrane.

-

Visualizing the Concepts: Diagrams

To further clarify the principles and workflows, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound spectral shift in different lipid phases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cholesterol-Enriched Lipid Domains Can Be Visualized by this compound with Linear and Nonlinear Optics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholesterol-enriched lipid domains can be visualized by this compound with linear and nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]

Visualizing Membrane Microdomains with Di-4-ANEPPDHQ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Membrane microdomains, often referred to as lipid rafts, are dynamic, ordered, and tightly packed regions of the plasma membrane enriched in cholesterol and sphingolipids. These domains serve as critical platforms for cellular signaling, protein trafficking, and pathogen entry, making them a key area of interest in cell biology and drug development. Visualizing these nanoscale structures in living cells presents a significant challenge. This technical guide provides a comprehensive overview of Di-4-ANEPPDHQ, a fluorescent membrane probe that enables the visualization and quantification of membrane lipid order. We will delve into the photophysical properties of this dye, provide detailed experimental protocols for its application in various model systems and live cells, and explore its use in elucidating the role of membrane microdomains in cellular signaling, with a particular focus on the immunological synapse.

Introduction to this compound

This compound is a lipophilic, styryl dye that exhibits environment-sensitive fluorescence.[1] Its spectral properties are highly dependent on the polarity and viscosity of its surrounding lipid environment.[2] This solvatochromic behavior allows it to differentiate between liquid-ordered (Lo) and liquid-disordered (Ld) phases within the membrane.[3][4] In more ordered, less hydrated environments characteristic of lipid rafts, the emission spectrum of this compound is blue-shifted. Conversely, in the more fluid and hydrated environment of the bulk membrane, its emission is red-shifted.[3] This spectral shift provides a powerful tool for imaging and quantifying membrane lipid packing.

The primary mechanism of action involves the dye partitioning into the plasma membrane, where its fluorescence emission spectrum changes based on the local lipid packing. This change is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.

Quantitative Data Presentation

The utility of this compound lies in its quantitative assessment of membrane order. The following tables summarize key quantitative data related to its spectral properties and performance.

Table 1: Spectral Properties of this compound in Different Membrane Phases

| Property | Liquid-Ordered (Lo) Phase | Liquid-Disordered (Ld) Phase | Reference |

| Excitation Wavelength (nm) | ~488 | ~488 | |

| Emission Maximum (nm) | ~560 | ~620-650 | |

| Fluorescence Lifetime (ps) | ~3550 | ~1850 |

Table 2: Generalized Polarization (GP) Calculation

The GP value is a quantitative measure of membrane lipid order, calculated from the fluorescence intensities in two emission channels.

| Formula | Description of Variables | Reference |

| GP = (I(500-580nm) - G * I(620-750nm)) / (I(500-580nm) + G * I(620-750nm)) | I(500-580nm) : Intensity in the "ordered" channel (green). I(620-750nm) : Intensity in the "disordered" channel (red). G : G-factor, a correction factor for the differential transmission and detection efficiency of the system at the two emission wavelengths. |

Higher GP values correspond to higher membrane order (more tightly packed lipids), while lower GP values indicate a more disordered membrane state.

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

Preparation of Model Membranes

GUVs are a valuable tool for studying the phase behavior of lipids and the partitioning of probes in a simplified, cell-sized model system.

-

Protocol: Electroformation

-

Prepare a lipid mixture of interest in chloroform. For fluorescently labeled GUVs, a fluorescent lipid analog can be included.

-

Spread the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides.

-

Dry the lipid film under a gentle stream of nitrogen and then under vacuum to remove residual solvent.

-

Assemble a chamber with the two ITO slides separated by a silicone spacer.

-

Fill the chamber with a swelling solution (e.g., sucrose solution).

-

Apply an AC electric field to the ITO slides. The frequency and voltage will depend on the specific setup and lipid composition.

-

GUVs will form on the surface of the slides and can be harvested for imaging.

-

LUVs are smaller, more uniform vesicles that are useful for spectroscopic measurements in suspension.

-

Protocol: Extrusion

-

Prepare a lipid film by drying a lipid solution in a round-bottom flask under nitrogen and then under vacuum.

-

Hydrate the lipid film with a buffer of choice (e.g., HEPES buffer) to form multilamellar vesicles (MLVs).

-

Subject the MLV suspension to several freeze-thaw cycles to improve lamellarity.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated multiple times to generate LUVs of a uniform size.

-

Staining and Imaging of Live Cells

-

Protocol for Mammalian Cells:

-

Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in serum-free medium or an appropriate imaging buffer to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed buffer.

-

Add the this compound staining solution to the cells and incubate for 5-30 minutes at room temperature or 37°C. Incubation time may need to be optimized for different cell types.

-

Wash the cells twice with imaging buffer to remove excess dye.

-

Image the cells immediately using a confocal or fluorescence lifetime imaging (FLIM) microscope.

-

Image Acquisition and Analysis

-

Confocal Microscopy:

-

Excite the sample with a 488 nm laser.

-

Simultaneously collect fluorescence emission in two channels:

-

Channel 1 (Lo phase): 500-580 nm

-

Channel 2 (Ld phase): 620-750 nm

-

-

Calculate the GP value for each pixel using the formula provided in Table 2. An ImageJ macro or similar software can be used for this calculation.

-

Generate a pseudo-colored GP map to visualize the spatial variations in membrane order.

-

-

Fluorescence Lifetime Imaging Microscopy (FLIM):

-

FLIM provides an alternative and often more sensitive method for detecting changes in membrane order by measuring the fluorescence lifetime of this compound.

-

The fluorescence lifetime of the probe is significantly longer in the ordered phase compared to the disordered phase (see Table 1).

-

Acquire FLIM data using a time-correlated single photon counting (TCSPC) system coupled to a confocal microscope.

-

Analyze the lifetime data to generate a map of membrane order based on the spatial distribution of fluorescence lifetimes.

-

Visualization of Signaling Pathways

Membrane microdomains are critical for the spatial organization of signaling molecules, thereby regulating their activation and downstream signaling cascades. This compound has been instrumental in visualizing the role of membrane order in T-cell activation at the immunological synapse.

T-Cell Activation at the Immunological Synapse

The immunological synapse is a specialized junction formed between a T cell and an antigen-presenting cell (APC). This interface is characterized by the segregation of signaling molecules into distinct microdomains. T-cell activation is initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by the APC. This recognition event triggers a signaling cascade that is highly dependent on the organization of the plasma membrane.

Studies using this compound have shown that the formation of the immunological synapse is accompanied by a reorganization of membrane lipids, leading to the formation of ordered domains that are crucial for signal transduction. Key signaling proteins, such as the Src-family kinase Lck and the linker for activation of T cells (LAT), are recruited to these lipid raft-like domains upon TCR engagement. The clustering of these molecules within ordered domains facilitates their interaction and the propagation of the downstream signal, while excluding inhibitory molecules like the tyrosine phosphatase CD45.

References

- 1. researchgate.net [researchgate.net]

- 2. The Immunological Synapse: a Dynamic Platform for Local Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye this compound in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Di-4-ANEPPDHQ Fluorescence: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-4-ANEPPDHQ is a versatile fluorescent probe belonging to the styryl-pyridinium dye family, renowned for its sensitivity to the surrounding electrical and lipid environment.[1] This doubly positive charged, polarity-sensitive membrane probe is a powerful tool for real-time visualization and quantification of cellular membrane dynamics.[2] Its primary applications lie in monitoring rapid changes in membrane potential (voltage sensitivity) and characterizing the organization of membrane microdomains, often referred to as lipid rafts (polarity sensitivity).[1][3][4] The dye partitions between liquid-ordered (Lo) and liquid-disordered (Ld) phases within the membrane, providing insights into lipid packing and fluidity. This guide delves into the fundamental principles of this compound fluorescence, presenting its photophysical properties, detailed experimental protocols, and the underlying mechanisms of its function.

Core Principles of this compound Fluorescence

The utility of this compound stems from two key photophysical phenomena: electrochromism and solvatochromism. When the dye molecule inserts into a lipid bilayer, its chromophore aligns within the hydrophobic core, parallel to the lipid acyl chains. This positioning makes its electronic ground and excited states susceptible to changes in the local electric field and polarity.

Voltage Sensitivity (Electrochromism)

This compound is classified as a fast-response voltage-sensitive dye, capable of detecting sub-millisecond changes in membrane potential, such as those occurring during neuronal action potentials. The mechanism is based on electrochromism, where a change in the strong electric field across the membrane (~105 V/cm) directly perturbs the dye's molecular orbitals. This interaction induces a shift in the excitation and emission spectra.

-

Depolarization: A decrease in the membrane potential causes a shift in the fluorescence spectrum. For ANEP series dyes, electrical depolarization typically increases fluorescence intensity at shorter excitation wavelengths and decreases it at longer ones.

-

Hyperpolarization: An increase in membrane potential (more negative inside) results in an opposing spectral shift.

These spectral shifts are rapid and reversible, allowing for the direct optical recording of electrical activity in excitable cells like neurons.

Polarity and Lipid Order Sensitivity (Solvatochromism)

This compound's fluorescence emission is highly sensitive to the polarity of its immediate environment, a property known as solvatochromism. This sensitivity is exploited to probe the physical state of the lipid membrane. The membrane is not a homogenous structure but contains domains with different lipid compositions and packing, primarily liquid-ordered (Lo) and liquid-disordered (Ld) phases.

-

Liquid-ordered (Lo) Phase: These are tightly packed, cholesterol- and sphingolipid-rich domains (lipid rafts) that are less hydrated. In this non-polar, ordered environment, this compound exhibits a blue-shifted emission spectrum.

-

Liquid-disordered (Ld) Phase: These regions are composed of loosely packed, unsaturated lipids, allowing for greater water penetration into the hydrophobic/hydrophilic interface. In this more polar, disordered environment, the dye's emission is red-shifted.

This spectral shift is significant, with reported differences of up to 60 nm between the two phases, enabling quantitative analysis of membrane organization.

Quantitative Data: Photophysical Properties

The spectral characteristics of this compound are highly dependent on its environment. The following tables summarize its key photophysical properties as reported in various systems.

| Property | Value | Environment/Conditions |

| Excitation Peak | 484 nm | General |

| 470 nm | In liposomes | |

| 472 nm | In multilamellar lipid vesicles (MLVs) | |

| 476 nm | In stained immortalized neurons (GT1-7) | |

| 479 nm | In stained primary rat hippocampal neurons | |

| 519 nm | In ethanol | |

| Emission Peak | 680 nm | General |

| ~600 nm | In various lipid vesicles | |

| 615 nm | In multilamellar lipid vesicles (MLVs) | |

| 570 nm | In stained primary rat hippocampal neurons | |

| 585 nm | In stained immortalized neurons (GT1-7) | |

| 733 nm | In ethanol | |

| Stokes Shift | 196 nm | General |

| Molecular Weight | 665.54 g/mol | |

| Fluorescence Lifetime | Shows a 1700 ps shift between Ld and Lo phases | Model membranes |

| Membrane Phase | Emission Peak | Environment |

| Liquid-ordered (Lo) | ~560 nm | "Gel" phase or ordered domains |

| Liquid-disordered (Ld) | ~610 nm | "Liquid" phase or disordered domains |

| ~620 nm | Disordered domains | |

| ~650 nm | Disordered phase | |

| Spectral Shift (Ld - Lo) | ~60 nm | Between phases |

Experimental Protocols

Protocol 1: Staining Live Cells for Membrane Order Imaging

This protocol describes a general method for staining live cells with this compound to visualize membrane lipid order.

1. Reagent Preparation:

- Prepare a stock solution of this compound at 1-2 mM in dimethyl sulfoxide (DMSO).

- Store the stock solution at -20°C, protected from light.

2. Cell Preparation:

- Culture cells on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.

- On the day of the experiment, remove the culture medium.

- Wash the cells once with a pre-warmed, serum-free medium or a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS) or a live cell imaging solution.

3. Staining Procedure:

- Dilute the this compound stock solution in the pre-warmed, serum-free medium to a final working concentration of 1-5 µM.

- Incubate the cells with the staining solution at room temperature or 37°C for 5-30 minutes. The optimal time may vary by cell type. Short incubation times (5-15 min) primarily label the plasma membrane, while longer times can result in dye internalization into endosomes.

4. Washing and Imaging:

- After incubation, gently remove the staining solution.

- Wash the cells two to three times with the pre-warmed imaging buffer to remove excess dye.

- Add fresh imaging buffer to the cells. The sample is now ready for immediate imaging on a confocal or two-photon microscope.

Protocol 2: Quantitative Imaging with Generalized Polarization (GP) Microscopy

GP imaging provides a ratiometric analysis of the spectral shift of this compound, allowing for a quantitative measure of membrane lipid packing.

1. Microscope Configuration:

- Use a confocal laser scanning microscope equipped with a 488 nm laser line for excitation.

- Set up two simultaneous detection channels to collect the fluorescence emission corresponding to the ordered and disordered phases.

- Ordered Channel (Green): 500-580 nm

- Disordered Channel (Red): 620-750 nm

- Ensure the pinhole is set appropriately for optimal sectioning and signal collection.

2. Image Acquisition:

- Acquire two simultaneous images, one for each channel, representing the intensity from the ordered (Igreen) and disordered (Ired) regions of the membrane.

3. GP Value Calculation:

- The GP value for each pixel is calculated using the following formula: GP = (I(500-580nm) - I(620-750nm)) / (I(500-580nm) + I(620-750nm))

- This calculation can be performed using software like ImageJ (Fiji) with specialized macros or other image analysis packages.

4. Data Interpretation:

- The resulting GP map is a pseudo-colored image where each pixel's color represents its GP value.

- GP values range from +1 (highly ordered) to -1 (highly disordered).

- Higher GP values (e.g., shifting towards red in a typical look-up table) indicate more tightly packed, ordered lipid environments, while lower GP values (e.g., shifting towards blue) indicate more fluid, disordered regions.

Visualizations of Principles and Workflows

Mechanism of this compound Fluorescence Response

Caption: Mechanism of this compound's dual sensitivity to membrane potential and lipid packing.

Experimental Workflow for Generalized Polarization (GP) Imaging

Caption: Step-by-step workflow for generating a quantitative membrane order map using GP imaging.

Application in Visualizing Signaling Consequences

Caption: Conceptual use of this compound to monitor membrane changes during cell signaling.

References

- 1. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Optica Publishing Group [opg.optica.org]

- 4. This compound, a fluorescent probe for the visualisation of membrane microdomains in living Arabidopsis thaliana cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Di-4-ANEPPDHQ: Probing Cholesterol-Rich Membrane Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-4-ANEPPDHQ is a fluorescent, environment-sensitive styryl dye extensively utilized for investigating the biophysical properties of cellular membranes. Its unique photophysical characteristics make it an invaluable tool for visualizing and quantifying membrane lipid packing, particularly in response to cholesterol content. This technical guide provides an in-depth overview of this compound, its interaction with cholesterol, and detailed protocols for its application in membrane studies.

The cell membrane is a complex and dynamic structure, with localized regions of differing lipid and protein composition. Cholesterol-enriched microdomains, often referred to as lipid rafts, are nanoscale structures characterized by a high degree of structural order.[1] These domains are implicated in a variety of crucial cellular processes, including signal transduction and membrane trafficking.[1] this compound serves as a powerful probe for studying these domains due to its sensitivity to the polarity and packing of the lipid environment.[2][3]

Core Mechanism: Interaction with Cholesterol and Membrane Order

This compound partitions into both liquid-ordered (Lo) and liquid-disordered (Ld) phases of the membrane.[3] The key to its utility lies in the significant shift in its fluorescence emission spectrum depending on the lipid environment.

-

In liquid-disordered (Ld) phases , which are typically lower in cholesterol and composed of unsaturated lipids, the environment is more polar. This allows for solvent relaxation around the excited-state dipole of the dye, resulting in a red-shifted emission.

-

In liquid-ordered (Lo) phases , which are enriched in cholesterol and saturated lipids, the lipid packing is tighter and the environment is less polar. This restricts the mobility of water molecules within the bilayer, leading to a blue-shifted fluorescence emission.

This spectral shift is the basis for quantifying membrane order using techniques like Generalized Polarization (GP) and for visualizing distinct membrane domains. Notably, while the probe Laurdan is sensitive to lipid packing in general, this compound has been shown to be particularly sensitive to cholesterol content.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and its response to cholesterol in model membrane systems.

Table 1: Emission Properties of this compound in Different Membrane Phases

| Membrane Phase | Typical Composition | Emission Maximum | Reference |

| Liquid-Ordered (Lo) / Gel | DPPC / Cholesterol | ~560 nm | |

| Liquid-Disordered (Ld) / Liquid Crystalline | DOPC | ~610-650 nm |

Table 2: Generalized Polarization (GP) Values of this compound in Large Unilamellar Vesicles (LUVs)

| LUV Composition | Temperature (°C) | GP Value (GPdi-4) | Reference |

| POPC | 23 | -0.213 (± 0.003) | |

| POPC | 37 | -0.246 (± 0.003) | |

| POPC / 10% Cholesterol | 23 | -0.026 (± 0.002) | |

| POPC / 10% Cholesterol | 37 | -0.071 (± 0.003) |

Note: An increase in GP value corresponds to an increase in membrane order.

Table 3: Fluorescence Lifetime of this compound in Different Membrane Phases

| Membrane Phase | Fluorescence Lifetime (ns) | Reference |

| Liquid-Ordered (Lo) | ~3.26 | |

| Liquid-Disordered (Ld) | ~1.56 (derived from 1700 ps shift) |

Experimental Protocols

Protocol 1: Preparation and Staining of Giant Unilamellar Vesicles (GUVs)

This protocol describes the preparation of GUVs with phase separation to visualize the partitioning of this compound.

-

Lipid Mixture Preparation: Prepare a lipid mixture of DPPC, DOPC, and cholesterol in a 2:2:1 molar ratio in chloroform.

-

GUV Formation: Use the electroformation method to grow GUVs from the lipid mixture on ITO-coated coverslips.

-

Staining: Add this compound to the GUV suspension to a final concentration of 10 µM.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Imaging: Image the GUVs using a confocal microscope with an excitation wavelength of 488 nm. Collect emission in two channels: a "green" channel for the ordered phase (e.g., 500-580 nm) and a "red" channel for the disordered phase (e.g., 620-750 nm).

Protocol 2: Staining of Live Cells and Membrane Order Analysis

This protocol outlines the steps for labeling live cells with this compound to assess plasma membrane order.

-

Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

-

Staining Solution Preparation: Prepare a 5 µM solution of this compound in a serum-free medium or an appropriate buffer (e.g., 1/2 MS medium for plant cells).

-

Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells on ice for 5 minutes. For some cell types, incubation at room temperature for 30 minutes in a serum-free medium may be optimal.

-

Washing: Wash the cells with a cold buffer (e.g., cold 1/2 MS medium) for 1 minute to remove excess dye.

-

Imaging: Image the stained cells immediately using a confocal or two-photon microscope.

-

Excitation: Use a 488 nm laser line for single-photon excitation.

-

Emission: Collect fluorescence in two separate channels to distinguish between ordered (e.g., 500-580 nm) and disordered (e.g., 620-750 nm) membrane domains.

-

-

GP Calculation: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (Iordered - Idisordered) / (Iordered + Idisordered) Where Iordered and Idisordered are the fluorescence intensities in the respective channels.

Protocol 3: Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)